molecular formula C15H25N5 B11735425 3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine

3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11735425
M. Wt: 275.39 g/mol
InChI Key: DTYYAQDYYCREMQ-UHFFFAOYSA-N
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Description

3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge, with various alkyl substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-1H-pyrazole with an appropriate aldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. The reaction temperature is carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Alkyl halides, base such as sodium hydroxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of key metabolic enzymes or the modulation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine lies in its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for more versatile interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

3-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C15H25N5/c1-6-7-19-10-15(13(5)17-19)16-8-14-9-20(11(2)3)18-12(14)4/h9-11,16H,6-8H2,1-5H3

InChI Key

DTYYAQDYYCREMQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C(C)C

Origin of Product

United States

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